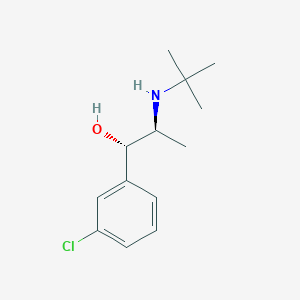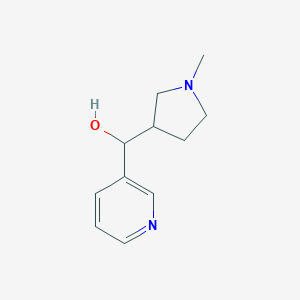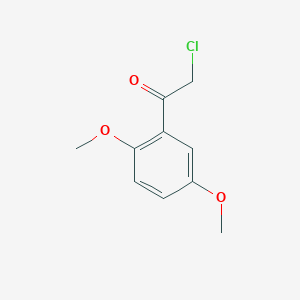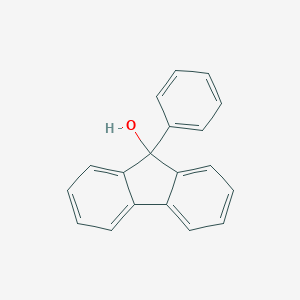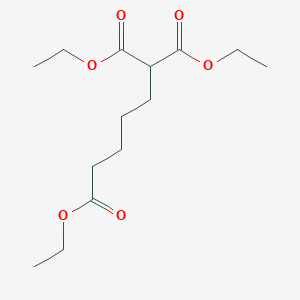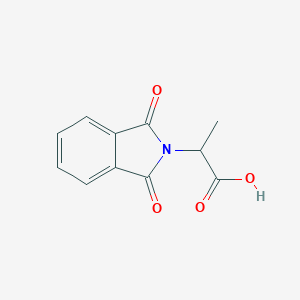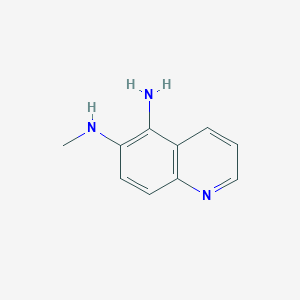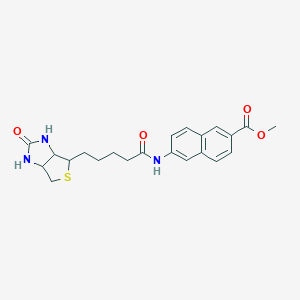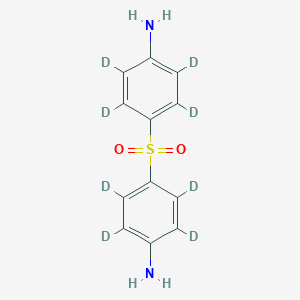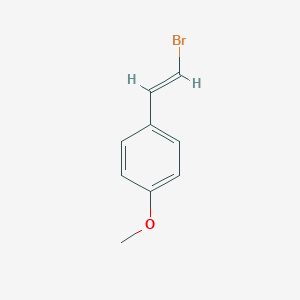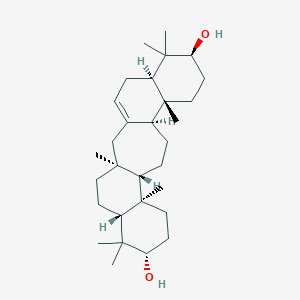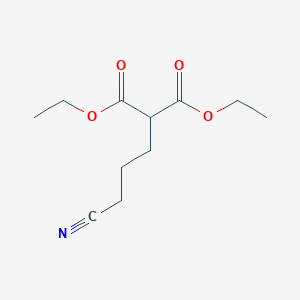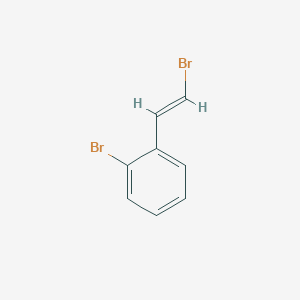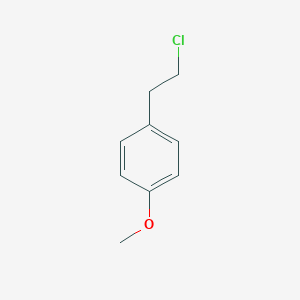![molecular formula C29H40N2O9 B015232 [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate CAS No. 91700-92-4](/img/structure/B15232.png)
[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar carbamate derivatives from hydroxyalkyl anthracyclines has been explored, with many derivatives showing significant antitumor activity. These carbamate derivatives, such as phenylcarbamate, exhibit greater efficacy in leukemia test systems than their parent alcohols or known anthracyclines like daunorubicin and doxorubicin (Adams et al., 1990).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined through X-ray structural analysis, revealing intricate details about their conformation and bonding. For example, the study of macrocyclic compounds containing piperazine backbones shows the importance of their conformation in coordination chemistry (Alcock et al., 1988).
Chemical Reactions and Properties
The chemical behavior of such compounds often involves complex reactions and interactions. For instance, the synthesis of derivatives like 13R,20-dihydroxy-docosahexaenoic acid by site-directed mutagenesis of lipoxygenase indicates intricate biochemical pathways (Yi et al., 2020).
Physical Properties Analysis
The physical properties of related macrocyclic compounds, such as crystalline structures and bonding, have been thoroughly analyzed. For example, the crystal structure of 22,24,25-trimethyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15(20),16,18-hexaen-23-one was determined using X-ray structural analysis (Nguyen et al., 2017).
Chemical Properties Analysis
The chemical properties of such compounds are influenced by their molecular structure. Studies on analogs have shown various biological activities, highlighting the potential of these compounds in different fields, including medicinal chemistry (Ganapathy et al., 2013).
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic Properties in Triterpenoids
A study focused on pentacyclic triterpenoids from the resin of Liquidambar formosana, revealing significant anti-angiogenic effects. The compounds were found to inhibit VEGF-induced proliferation and migration in endothelial cells. The structure-activity relationship was analyzed, highlighting the potential use of these compounds in anti-angiogenic therapy (Zhu et al., 2021).
Stereoselective Synthesis of Lipid Mediators
Research on the stereoselective synthesis of maresin-like lipid mediators unveiled the chemical synthesis of two specific forms of dihydroxy-docosahexaenoic acids. These synthesized compounds were found to match the properties of macrophage-produced counterparts, suggesting their relevance in biological processes (Hong et al., 2019).
Synthesis and Biological Activities of Triorganotin(IV) Derivatives
A study explored the synthesis of triorganotin(IV) derivatives of sodium deoxycholate and their biological effects. These compounds demonstrated significant antifungal and anticancer activities, presenting a potential avenue for therapeutic applications (Shaheen et al., 2014).
Biological Effects of Dihydroxylated Compounds
Research into dihydroxylated compounds derived from α-linolenic acid uncovered a series of molecules with anti-aggregatory and anti-inflammatory properties. These findings could have implications in the development of therapeutic agents targeting inflammation (Liu et al., 2013).
Structural and NMR Data Assignment of Cyclopeptide Alkaloids
A study focused on the structural elucidation and NMR data assignment of cyclopeptide alkaloids from Zizyphus Oxyphylla. The detailed analysis provided insights into the stereochemistry and molecular structure of these compounds, contributing to the understanding of their biological activities (Nisar et al., 2010).
Eigenschaften
IUPAC Name |
[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18+,22-,23-,24+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFHRSGCPBMKD-OZVZJJIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H]([C@@H](/C=C(/[C@H]([C@@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6438544 | |
CAS RN |
91700-92-4 | |
| Record name | Herbimycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091700924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



